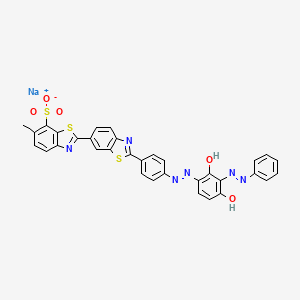

Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate

説明

Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.

特性

CAS番号 |

5863-88-7 |

|---|---|

分子式 |

C33H21N6NaO5S3 |

分子量 |

700.7 g/mol |

IUPAC名 |

sodium;2-[2-[4-[(2,4-dihydroxy-3-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-25-30(31(18)47(42,43)44)46-33(35-25)20-10-14-23-27(17-20)45-32(34-23)19-8-11-22(12-9-19)36-38-24-15-16-26(40)28(29(24)41)39-37-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |

InChIキー |

QGAKSIUZYIIJGH-UHFFFAOYSA-M |

正規SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C(=C(C=C6)O)N=NC7=CC=CC=C7)O)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2,4-dihydroxy-3-aminobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-6-methyl(2,6’-bibenzothiazole)-7-sulphonic acid under alkaline conditions to form the azo compound.

Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by washing and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve high efficiency and reproducibility.

化学反応の分析

Types of Reactions

Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding carboxylic acids.

Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.

Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium dithionite in alkaline conditions or zinc dust in acidic conditions.

Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Sulfonated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that azo compounds exhibit significant antimicrobial properties. Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have reported that certain derivatives of azo compounds show minimal inhibitory concentrations (MICs) as low as against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis .

Anticancer Properties

Several studies have highlighted the potential of azo compounds in cancer therapy. Compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 breast cancer cells. These compounds can induce apoptosis and exhibit selectivity towards cancerous cells over normal cells .

| Compound Type | Target Cells | MIC (mg/mL) | Reference |

|---|---|---|---|

| Azo Derivative | MCF-7 (Breast Cancer) | 1.25 | |

| Azo Derivative | Staphylococcus aureus | 6.25 |

Analytical Chemistry Applications

Sensor Development

The compound has been utilized in the development of sensors for detecting metal ions such as cadmium. The incorporation of this compound into optodes has resulted in highly selective sensors capable of determining nano-level concentrations of cadmium ions in various matrices including water and food .

Colorimetric Detection

Due to its azo structure, this compound can undergo color changes in response to specific analyte interactions, making it suitable for colorimetric assays. This property is particularly useful for developing simple and rapid detection methods for environmental monitoring.

Material Science Applications

Dyes and Pigments

this compound is part of a broader class of azo dyes used in textiles and coatings due to their vibrant colors and stability. The compound's properties allow for its use in creating dyes that are resistant to fading and degradation .

| Application Area | Characteristics | Benefits |

|---|---|---|

| Textiles | Vibrant colors | High stability |

| Coatings | UV resistance | Long-lasting |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various azo compounds, this compound was tested against multiple pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC lower than many conventional antibiotics .

Case Study 2: Sensor Development

A research project focused on developing a sensor for cadmium ions incorporated this compound into a bulk optode system. The sensor demonstrated high selectivity and sensitivity for cadmium detection at low concentrations, showcasing the practical application of this compound in environmental monitoring .

作用機序

The mechanism of action of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Pathways Involved: The azo groups can undergo reduction in biological systems, leading to the formation of aromatic amines which can further interact with cellular components.

類似化合物との比較

Similar Compounds

Sodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar structural features but different substituents.

Sodium 2-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Similar in structure but lacks the bibenzothiazole moiety.

Uniqueness

Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to the presence of the bibenzothiazole moiety, which imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biomolecules.

生物活性

Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, particularly azo groups which are known for their biological activities. Its molecular formula is with a relative molecular mass of approximately 781.73 g/mol. The compound is soluble in water, which facilitates its application in biological studies.

Antimicrobial Activity

Research has shown that various azo compounds exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains:

- Gram-positive bacteria : Showed effective inhibition against Bacillus licheniformis with a minimum inhibitory concentration (MIC) of mg/mL.

- Gram-negative bacteria : Demonstrated activity against Enterobacter cloacae with MIC values around mg/mL.

These findings align with studies indicating that similar azo compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG-2 (liver cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance, one derivative showed an IC50 of against A549 cells, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Sodium 2'-(4-Azo derivative) | MCF-7 | 0.42 ± 0.23 | More effective than DOX |

| Sodium 2'-(4-Azo derivative) | A549 | 0.51 ± 0.22 | Less toxic to normal cells |

| Doxorubicin | MCF-7 | 20.64 ± 3.67 | Standard reference |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing azo groups are known to scavenge free radicals effectively:

- Mechanism : The antioxidant activity is attributed to the ability of the azo group to donate electrons and stabilize free radicals.

- Findings : In vitro studies have shown that this compound can reduce oxidative stress markers significantly compared to control samples .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that several azo compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was among those showing promising results .

- Cytotoxicity Assessment : Research highlighted the selective cytotoxicity of azo compounds against cancer cells while sparing normal cells, supporting their potential use in targeted cancer therapies .

- Antioxidant Studies : Investigations into the antioxidant capabilities revealed that these compounds could be beneficial in reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。